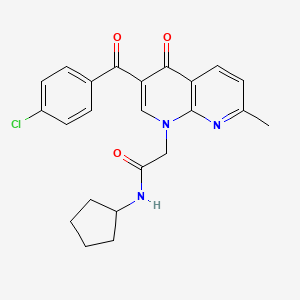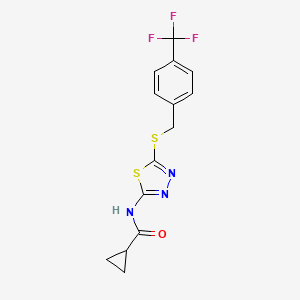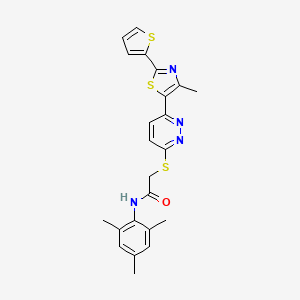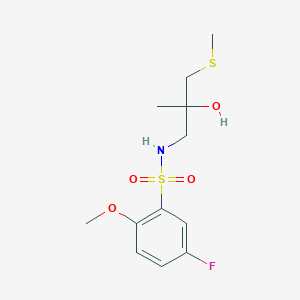
Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12, commonly known as pyridine-2,6-dicarboxylic acid bis(1,2-dihydro-2-oxo-3H-indol-3-ylidene) hydrazide, is an organic compound with potential applications in scientific research. This compound is a heterocyclic organic compound that contains two indole rings and a pyridine ring. It has a molecular formula of C32H18N8O4 and a molecular weight of 578.53 g/mol.
Scientific Research Applications
Nanocrystals for Electronic and Optoelectronic Applications
Nanocrystals, including those composed of metals, semiconductors, and magnetic materials, have been identified as critical components for the advancement of electronic and optoelectronic devices due to their unique quantum mechanical properties. These properties are attributed to the quantum mechanical coupling observed within the size range of 2-20 nm, making NCs a significant area of research for technological innovation (Talapin et al., 2010).
Nitrogen-Doped Carbon Nanostructures
One-dimensional nitrogen-containing carbon nanostructures (1-D NCNSs) have emerged as promising materials due to their distinctive physical and chemical properties. These properties enable a broad range of applications, including energy conversion and storage, catalysis, and environmental protection. The introduction of nitrogen into the carbon matrix alters the electronic and structural characteristics of these materials, enhancing their performance across various applications (Ćirić-Marjanović et al., 2015).
Surface Structure and Electric Properties of Nitrogen-Doped Films
The electric properties of nitrogen-doped nanocrystalline diamond (NCD) films have been studied, showing that the nitrogen concentration during the microwave plasma chemical vapor deposition (MPCVD) process critically influences the grain size, structure, and electrical performance of NCD films. These findings suggest that nitrogen incorporation significantly impacts the material's electronic behavior and its potential applications in electronic devices (Sun et al., 2017).
Nanocrystalline Cellulose for Environmental and Technological Applications
Nanocrystalline cellulose (NCC) has shown promise in various applications due to its renewable nature and outstanding physicochemical properties. NCC can be modified to enhance its physical, chemical, biological, and electronic properties, making it suitable for use in personal care, food, pharmaceuticals, and as a reinforcing component in nanocomposites. The unique properties of NCC, such as its ability to form a chiral nematic ordered phase, highlight its potential in innovative material science applications (Peng et al., 2011).
Mechanism of Action
- LQZ-7F primarily targets survivin (also known as BIRC5), a protein that plays a crucial role in cancer cell survival and resistance to apoptosis .
- By preventing survivin from forming dimers, LQZ-7F interferes with its anti-apoptotic activity, leading to increased apoptosis in cancer cells .
- LQZ-7F exhibits dose-dependent inhibition of cancer cell survival, with IC50 values of 2.99 µM (PC-3 cells) and 2.47 µM (C4-2 cells) .
Target of Action
Mode of Action
Pharmacokinetics
Result of Action
properties
IUPAC Name |
4-amino-N-(13-oxa-10,12,14,16-tetrazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,8,10,14-heptaen-8-ylimino)-1,2,5-oxadiazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7N9O3/c15-11-10(20-25-21-11)14(24)19-18-8-6-4-2-1-3-5(6)7-9(8)17-13-12(16-7)22-26-23-13/h1-4H,(H2,15,21)(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQFGZNKRRJEBMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C2=NC4=NONC4=N3)N=NC(=O)C5=NON=C5N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7N9O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Nc1nonc1C(=O)N\N=C1\c2ccccc2-c2nc3nonc3nc12 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2638843.png)
![N-[(6-cyclopropylpyridin-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2638846.png)
![2-chloro-7-(pyridin-3-yl)-6-(m-tolyl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2638849.png)
![4-[(4-Bromopyrazol-1-yl)methyl]-1-methylpyrrolidin-2-one](/img/structure/B2638850.png)

![2-(4-fluorophenyl)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide](/img/structure/B2638854.png)




